Cyclo(RGDyK)
Cyclo(RGDyK)
Cyclo(RGDyK)(cas# 250612-42-1) is a potent and selective αVβ3 integrin inhibitor with IC50 of 20 nM. The αVβ3 integrin, expressed on various malignant human tumors and on endothelial cells, plays an important role in tumor-induced angiogenesis and tumor metastasis. Therefore, αVβ3 integrin is a potential therapeutic target for tumor disease. Inhibition of αVβ3 integrin by αVβ3 antagonists not only blocked blood vessel formation but further led to tumor regression
Brand Name:
Vulcanchem
CAS No.:
250612-42-1
VCID:
VC0005606
InChI:
InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1
SMILES:
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula:
C27 H41 N9 O8 . 2 C2 H F3 O2
Molecular Weight:
847.72
Cyclo(RGDyK)
CAS No.: 250612-42-1
Inhibitors
VCID: VC0005606
Molecular Formula: C27 H41 N9 O8 . 2 C2 H F3 O2
Molecular Weight: 847.72
Purity: 98% (HPLC)
CAS No. | 250612-42-1 |
---|---|
Product Name | Cyclo(RGDyK) |
Molecular Formula | C27 H41 N9 O8 . 2 C2 H F3 O2 |
Molecular Weight | 847.72 |
IUPAC Name | 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1 |
SMILES | C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Appearance | Solid powder |
Description | Cyclo(RGDyK)(cas# 250612-42-1) is a potent and selective αVβ3 integrin inhibitor with IC50 of 20 nM. The αVβ3 integrin, expressed on various malignant human tumors and on endothelial cells, plays an important role in tumor-induced angiogenesis and tumor metastasis. Therefore, αVβ3 integrin is a potential therapeutic target for tumor disease. Inhibition of αVβ3 integrin by αVβ3 antagonists not only blocked blood vessel formation but further led to tumor regression |
Purity | 98% (HPLC) |
Synonyms | Cyclo(RGDyK) trifluoroacetate;Cyclo(L-arginylglycyl-L-α-aspartyl-D-tyrosyl-L-lysyl), 2,2,2-trifluoroacetate; |
Reference | 1. J Drug Target. 2011 Jan;19(1):25-36. doi: 10.3109/10611861003663531. Epub 2010 Mar 16. Cyclic RGDyK conjugation facilitates intracellular drug delivery of polymeric micelles to integrin-overexpressing tumor cells and neovasculature. Yin J(1), Li Z, Yang T, Wang J, Zhang X, Zhang Q. Author information: (1)State Key Laboratory of Natural and Biomimetic Drugs, School of Pharmaceutical Sciences, Peking University, Beijing, People/'s Republic of China. On the basis of the fact of the overexpression of integrins in malignant tumor cells and neovasculature, and the advantage of polymeric micelles (PM) as the drug carriers, a cyclic RGD peptide (cRGDyK) was anchored on the surface of polyethylene glycol-b-poly(lactic-co-glycolic acid) (PEG-b-PLGA) micelles as a ligand of integrins in order to enhance the intracellular delivery of encapsulated hydrophobic drug into the tumor cells and its neovasculature. Toward this goal, PEG-b-PLGA micelles without or with cRGDyK conjugation loaded with paclitaxel (PTX) or DiI were prepared and characterized. The results revealed that drug-loaded micelles were stable in solution, with small diameters (<80 nm) and a low critical micelle concentration. Spectrophotofluorometry, confocal microscopy, and flow cytometry showed that cRGDyK-conjugated micelles (TPM) facilitated the cell-specific uptake of DiI into the murine melanoma B16-F10 cells and human umbilical vein endothelial cells (HUVEC) via integrin-mediated endocytosis compared with cRGDyK-free micelles (NPM), and the uptake was proportional to the ratio of cRGDyK modification in certain range. Meanwhile, PTX-loaded TPM displayed higher cytotoxicity and antiproliferation activities against both cells than PTX-loaded NPM. These results suggest that cRGDyK-coupled PEG-b-PLGA micelles may be the promising intracellular targeting carriers for efficient delivery of chemotherapeutic agents into tumor cells and neovasculature. |
PubChem Compound | 129896716 |
Last Modified | Dec 05 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume